molecular formula C9H7F3N2O2 B15208430 2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole

2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B15208430
M. Wt: 232.16 g/mol
InChI Key: PDCAYZMSUHIKJF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoxazole with a trifluoromethylating agent under specific conditions. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing N-alkylated 2-aminobenzo[d]oxazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry principles, such as catalyst-free reactions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents onto the oxazole ring .

Scientific Research Applications

2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s stability and bioavailability, while the aminomethyl group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

[7-(trifluoromethoxy)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)16-6-3-1-2-5-8(6)15-7(4-13)14-5/h1-3H,4,13H2

InChI Key

PDCAYZMSUHIKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CN

Origin of Product

United States

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